molecular formula C5H3N3O B6598680 Oxazolo[4,5-d]pyrimidine CAS No. 42850-93-1

Oxazolo[4,5-d]pyrimidine

Cat. No.: B6598680
CAS No.: 42850-93-1
M. Wt: 121.10 g/mol
InChI Key: UDLYKXSOGKUKHH-UHFFFAOYSA-N
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Description

Oxazolo[4,5-d]pyrimidine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This scaffold is widely recognized for its pharmacophore properties and is a structural element in various compounds that exhibit significant biological activities. These include kinase inhibitors, immunosuppressive agents, and antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxazolo[4,5-d]pyrimidine typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .

Industrial Production Methods: Industrial production methods for this compound derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods typically employ robust reaction conditions and readily available starting materials to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Oxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong nucleophiles, acids, and bases. For example, the Dimroth rearrangement involves the use of bases to facilitate the isomerization of heterocycles . Other reactions may involve the use of oxidizing agents or reducing agents to modify the functional groups on the this compound scaffold .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the reaction with primary aliphatic amines can lead to the formation of substituted oxazolo[4,5-d]pyrimidines with various functional groups .

Scientific Research Applications

Oxazolo[4,5-d]pyrimidine has a wide range of scientific research applications due to its versatile biological activities. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, this compound derivatives have shown promise as anticancer agents, kinase inhibitors, and antiviral agents . These compounds have been evaluated for their cytotoxic activity against various cancer cell lines and their ability to inhibit specific molecular targets such as VEGFR-2 .

Comparison with Similar Compounds

Oxazolo[4,5-d]pyrimidine is structurally similar to other heterocyclic compounds such as oxazolo[5,4-d]pyrimidine and pyrimidine derivatives. its unique fused ring system and specific functional groups confer distinct biological activities that set it apart from other compounds . For instance, this compound derivatives have shown higher potency as kinase inhibitors compared to their analogs .

List of Similar Compounds:

Properties

IUPAC Name

[1,3]oxazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c1-4-5(7-2-6-1)8-3-9-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLYKXSOGKUKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433667
Record name oxazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42850-93-1
Record name oxazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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